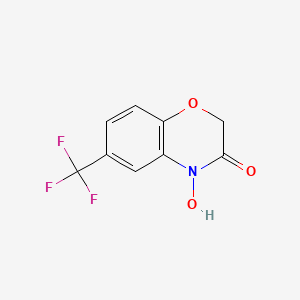
4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring substituted with a hydroxy group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization to yield the desired benzoxazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The benzoxazine ring can be reduced under specific conditions to yield a dihydro derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include ketone derivatives, dihydrobenzoxazine derivatives, and various substituted benzoxazine compounds.
科学的研究の応用
4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals, such as herbicides and pesticides, and in materials science for the development of novel polymers and coatings.
作用機序
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
4-Hydroxy-6-(trifluoromethyl)pyrimidine: A pyrimidine derivative with similar functional groups but a different ring structure.
4-Hydroxy-6-methyl-3-nitro-2-pyridone: Another heterocyclic compound with a hydroxy group and a nitro group instead of a trifluoromethyl group.
Uniqueness
4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
CAS番号 |
921611-67-8 |
|---|---|
分子式 |
C9H6F3NO3 |
分子量 |
233.14 g/mol |
IUPAC名 |
4-hydroxy-6-(trifluoromethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)5-1-2-7-6(3-5)13(15)8(14)4-16-7/h1-3,15H,4H2 |
InChIキー |
LSDGCUUISKDZKC-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


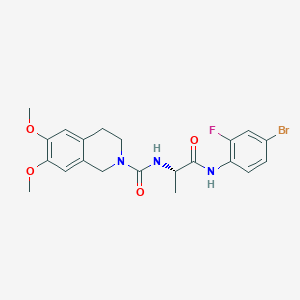
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)
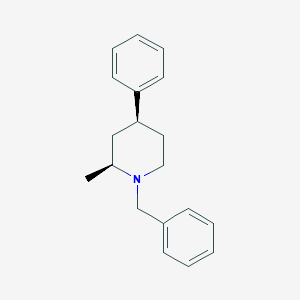
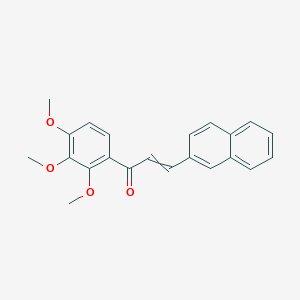
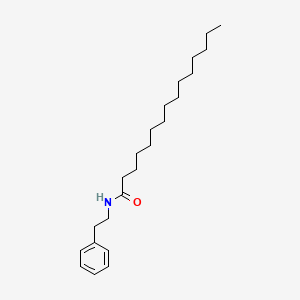
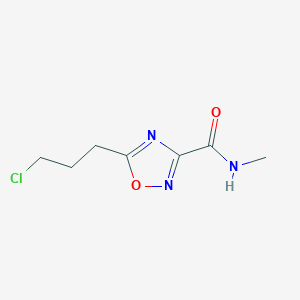
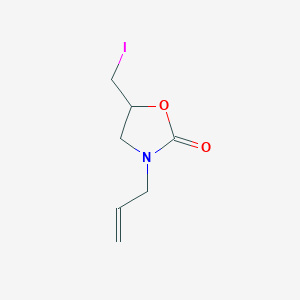
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

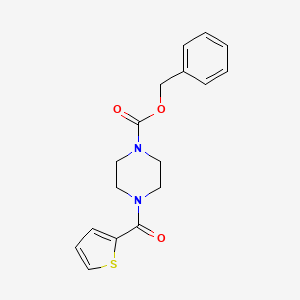
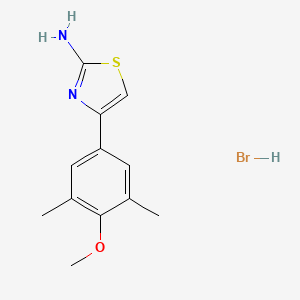
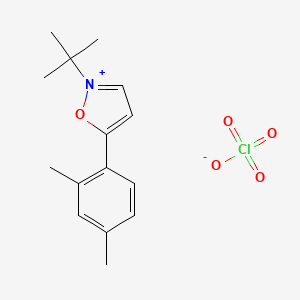
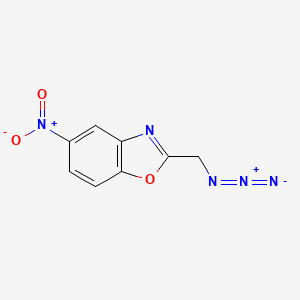
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
